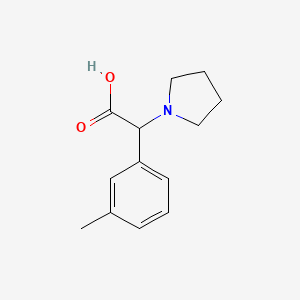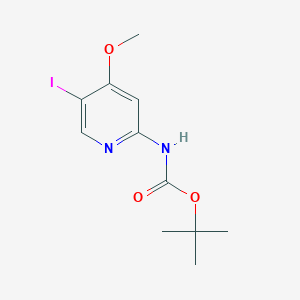
Pyrrolidin-1-yl-m-tolyl-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-yl-m-tolyl-acetic acid is a compound that features a pyrrolidine ring attached to a m-tolyl group via an acetic acid moietyThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and presence in many biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-yl-m-tolyl-acetic acid typically involves the reaction of pyrrolidine with m-tolyl acetic acid derivatives. One common method includes the use of acetic anhydride as a reagent to facilitate the acylation of pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .
化学反応の分析
Types of Reactions: Pyrrolidin-1-yl-m-tolyl-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the m-tolyl group, using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products
科学的研究の応用
Pyrrolidin-1-yl-m-tolyl-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of pyrrolidin-1-yl-m-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure and ability to participate in hydrogen bonding and hydrophobic interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
類似化合物との比較
Pyrrolidine: A parent compound with a simpler structure.
Pyrrolizine: Contains a fused bicyclic ring system.
Pyrrolidine-2-one: Features a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidin-1-yl-m-tolyl-acetic acid is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring with the m-tolyl group and acetic acid moiety provides a distinct scaffold for drug design and synthesis .
特性
IUPAC Name |
2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDVDIAHHXZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325008.png)
![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)
![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)
![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)
![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)
![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)
![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)
![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)
![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)
